molecular formula C18H19F8N5O2 B052970 Gemigliptin CAS No. 911637-19-9

Gemigliptin

Cat. No.: B052970
CAS No.: 911637-19-9
M. Wt: 489.4 g/mol
InChI Key: ZWPRRQZNBDYKLH-VIFPVBQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gemigliptin involves multiple steps, starting from the preparation of key intermediatesThe final step involves the coupling of these intermediates under specific reaction conditions .

Industrial Production Methods: In industrial settings, this compound is produced using optimized synthetic routes to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Gemigliptin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Gemigliptin has a wide range of scientific research applications:

Mechanism of Action

Gemigliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 and gastric inhibitory polypeptide. These hormones enhance glucose-dependent insulin secretion, decrease glucagon secretion, and slow gastric emptying, thereby improving glycemic control .

Comparison with Similar Compounds

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

Comparison: Gemigliptin is unique due to its potent, selective, and long-acting inhibition of dipeptidyl peptidase-4. It has shown optimized efficacy, safety, and patient compliance compared to other dipeptidyl peptidase-4 inhibitors. Studies have demonstrated that this compound has a favorable pharmacokinetic profile, with minimal accumulation and the ability to be administered with or without food .

Biological Activity

Gemigliptin is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor that has garnered attention for its efficacy in managing type 2 diabetes mellitus (T2DM). This article delves into the biological activities of this compound, highlighting its mechanisms of action, clinical efficacy, and potential therapeutic benefits beyond glycemic control.

This compound functions primarily by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By prolonging the action of GLP-1, this compound enhances insulin secretion in response to meals and suppresses glucagon release, leading to improved glycemic control.

Key Mechanisms:

  • Inhibition of Advanced Glycation End Products (AGEs) : this compound has been shown to inhibit the formation of AGEs, which are implicated in diabetic complications. In vitro studies demonstrated that this compound significantly reduced methylglyoxal-modified AGE formation with an IC50 value of 11.69 mM and inhibited AGE cross-linking with collagen (IC50 = 1.39 mM) .
  • Antioxidant Activity : The compound exhibits antioxidant properties that mitigate oxidative stress, a common issue in diabetes .

Clinical Efficacy

Clinical studies have established this compound's effectiveness in reducing HbA1c levels in T2DM patients. A phase II study indicated significant reductions in HbA1c at various doses (50 mg, 100 mg, and 200 mg), with the 50 mg dose being as effective as higher doses but with a better safety profile .

Summary of Clinical Findings:

Study PhaseDose (mg)HbA1c Reduction (%)Statistical Significance
Phase II50-0.98P < 0.0001
Phase II100-0.74P < 0.0001
Phase II200-0.78P < 0.0001

In a comparative study against vildagliptin, this compound demonstrated non-inferiority with a mean difference in HbA1c changes of only -0.05% .

Case Studies and Research Findings

Several studies have explored this compound's broader biological activities beyond glycemic control:

  • Renal Function Improvement : A study reported that this compound reduced podocyte apoptosis and improved renal function in diabetic db/db mice without affecting hyperglycemia . This suggests potential benefits for diabetic nephropathy.
  • Salivary Gland Dysfunction : Research indicated that this compound improved salivary gland function in aged rats through its anti-glycation and antioxidant effects, highlighting its utility in managing complications associated with aging and diabetes .
  • Inhibition of Apoptosis : In models of oxidative stress induced by D-galactose, this compound was found to inhibit apoptosis in salivary glands and reduce markers of oxidative stress .

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of gemigliptin, and how does its selectivity compare to other DPP-4 inhibitors?

this compound is a competitive, reversible, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with a dissociation constant (Ki) of 7.25 nM. It exhibits >23,000-fold selectivity for DPP-4 over related proteases (e.g., DPP-8, DPP-9, fibroblast activation protein-α), minimizing off-target effects . Its long half-life (30.8 hours) and slow dissociation kinetics enable once-daily dosing, distinguishing it from sitagliptin (fast dissociation) and vildagliptin (slow association/dissociation) . Methodologically, selectivity is validated via in vitro enzyme inhibition assays and crystallographic studies of DPP-4 binding interactions .

Q. What is the clinical efficacy of this compound in reducing HbA1c levels compared to placebo and active comparators?

In randomized controlled trials (RCTs), this compound (50 mg/day) reduced HbA1c by −0.91% (95% CI: −1.18 to −0.63) compared to placebo at 24 weeks . It showed comparable efficacy to metformin (−0.30% mean difference) and sitagliptin but superior reductions versus dapagliflozin and glimepiride at 12 weeks . Trials used standardized protocols: double-blind designs, HbA1c as a primary endpoint, and stratification by baseline glycemic control . Meta-analyses incorporated heterogeneity adjustments (I² statistics) and sensitivity analyses to validate robustness .

Q. How does this compound’s safety profile compare to other DPP-4 inhibitors regarding hypoglycemia and lipid effects?

this compound does not increase hypoglycemia risk (RR: 1.19; 95% CI: 0.62–2.28) compared to controls, even when combined with sulfonylureas . Lipid parameters (triglycerides, LDL-C) remain unaffected, though one study noted a minor reduction in total cholesterol (−9.47 mg/dL; 95% CI: −6.42–25.36) . Safety assessments in trials included adverse event reporting, liver/kidney function tests, and stratification by comorbidities .

Advanced Research Questions

Q. How should pharmacokinetic (PK) interaction studies be designed to evaluate this compound with concomitant therapies like statins or angiotensin receptor blockers?

PK studies use randomized, open-label, crossover designs with repeated dosing (e.g., 7-day regimens) and washout periods (14 days) to assess interactions. For example, this compound co-administered with rosuvastatin showed no significant changes in Cmax (GMR: 0.955) or AUCτ (GMR: 1.023) . Methodological rigor includes measuring geometric mean ratios (GMRs) with 90% confidence intervals and using healthy cohorts to isolate drug effects .

Q. What methods resolve heterogeneity in HbA1c outcomes across this compound trials, such as regional disparities (e.g., Indian vs. Korean populations)?

Subgroup analyses and meta-regression adjust for baseline HbA1c, ethnicity, and comorbidities. For instance, Indian trials reported smaller HbA1c reductions (−0.55% vs. −0.94% in Koreans) despite higher baseline levels, suggesting genetic or adherence factors . Sensitivity analyses (e.g., excluding high-heterogeneity studies) and mixed-effects models address variability .

Q. How can in vitro models assess this compound’s impact on molecular pathways, such as oxidative stress or fibrosis?

Studies use human hepatic stellate cells (LX-2) treated with succinate to induce fibrosis. This compound’s anti-fibrotic effects are quantified via Western blot (α-SMA, collagen-I), RT-PCR (TNF-α, IL-1β), and mitochondrial ROS assays . Dose-response curves (e.g., 10–100 µM) validate pathway inhibition (e.g., GPR91/ERK1/2) .

Q. What methodologies identify this compound metabolites and their contributions to systemic exposure?

Radiolabeled [¹⁴C]this compound studies in humans identify 23 metabolites via LC-MS/MS. The hydroxylated metabolite LC15-0636 accounts for >10% of systemic exposure, with CYP3A4 as the primary metabolizing enzyme . Excretion balance (63.4% urine, 27.1% feces) and metabolite profiling use plasma/urine fractionation and recombinant enzyme assays .

Q. How do real-world studies address biases that overestimate this compound’s efficacy compared to RCTs?

Real-world studies (e.g., Sarkar et al.) report larger HbA1c reductions (−1.25%) than RCTs due to selection bias (e.g., higher baseline HbA1c) and unblinded designs . Propensity score matching and adjustment for confounding variables (e.g., prior therapies) improve validity .

Tables

Outcome This compound vs. Placebo This compound vs. Active Comparators
HbA1c Reduction (24 weeks)−0.91% (95% CI: −1.18 to −0.63) −0.30% vs. dapagliflozin/sitagliptin
Hypoglycemia RiskRR: 1.19 (95% CI: 0.62–2.28) Comparable to metformin/sitagliptin
Lipid EffectsNo significant change Minor total cholesterol reduction

Properties

IUPAC Name

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPRRQZNBDYKLH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F8N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030150
Record name Gemigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911637-19-9
Record name Gemigliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911637-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemigliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911637199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemigliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DHU18M5D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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